
5-Fluoro-4-methyl-6-pyrrolidin-1-ylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-4-methyl-6-pyrrolidin-1-ylpyrimidine, also known as FPYMP, is a synthetic compound that has been widely used in scientific research. It belongs to the class of pyrimidine derivatives and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-4-methyl-6-pyrrolidin-1-ylpyrimidine involves the inhibition of DHODH, which leads to a decrease in the production of pyrimidine nucleotides. This, in turn, affects the proliferation of cells that require pyrimidine nucleotides for DNA synthesis. 5-Fluoro-4-methyl-6-pyrrolidin-1-ylpyrimidine has also been found to have immunomodulatory effects by inhibiting the activation of T cells and reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
5-Fluoro-4-methyl-6-pyrrolidin-1-ylpyrimidine has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been found to have anti-inflammatory and immunomodulatory effects. In addition, 5-Fluoro-4-methyl-6-pyrrolidin-1-ylpyrimidine has been found to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-Fluoro-4-methyl-6-pyrrolidin-1-ylpyrimidine in lab experiments is its potency and specificity. It has been found to be a potent inhibitor of DHODH and has been shown to have minimal off-target effects. However, one of the limitations of using 5-Fluoro-4-methyl-6-pyrrolidin-1-ylpyrimidine is its low solubility in aqueous solutions, which can make it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for the research on 5-Fluoro-4-methyl-6-pyrrolidin-1-ylpyrimidine. One direction is to further study its potential as a drug candidate for the treatment of various diseases. Another direction is to explore its mechanism of action in more detail, particularly its effects on the immune system. Additionally, research could be done to improve the solubility of 5-Fluoro-4-methyl-6-pyrrolidin-1-ylpyrimidine in aqueous solutions, which would make it more useful in certain assays.
Métodos De Síntesis
5-Fluoro-4-methyl-6-pyrrolidin-1-ylpyrimidine can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-methyl-6-aminopyrimidine with 1-bromo-3-fluoropropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of around 100°C. The product is then purified using column chromatography to obtain pure 5-Fluoro-4-methyl-6-pyrrolidin-1-ylpyrimidine.
Aplicaciones Científicas De Investigación
5-Fluoro-4-methyl-6-pyrrolidin-1-ylpyrimidine has been widely used in scientific research due to its unique properties. It has been found to be a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. This makes 5-Fluoro-4-methyl-6-pyrrolidin-1-ylpyrimidine a potential drug candidate for the treatment of various diseases such as cancer, autoimmune disorders, and viral infections.
Propiedades
IUPAC Name |
5-fluoro-4-methyl-6-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3/c1-7-8(10)9(12-6-11-7)13-4-2-3-5-13/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJSVQFPSASRTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)N2CCCC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

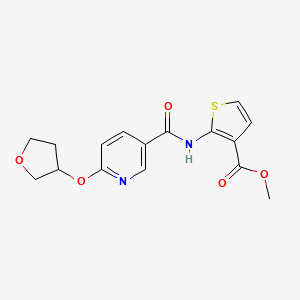
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2710510.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-ethoxybenzenesulfonamide](/img/structure/B2710511.png)

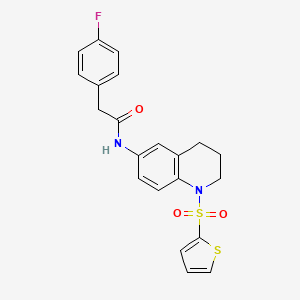
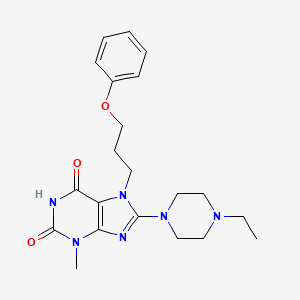


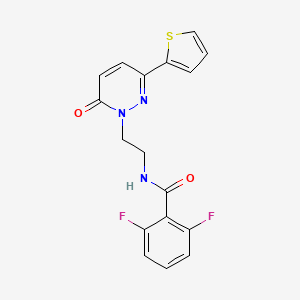
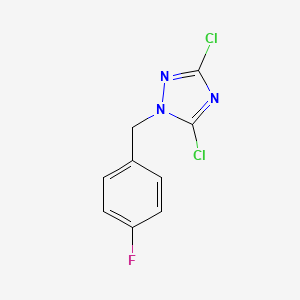
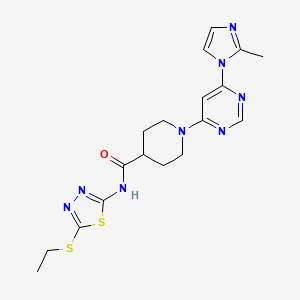
![N-ethyl-4-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]benzamide](/img/structure/B2710525.png)
![6-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2710526.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2710527.png)